Home > Products > Screening Compounds P33580 > Dovitinib lactate
Dovitinib lactate - 915769-50-5

Dovitinib lactate

Catalog Number: EVT-254926
CAS Number: 915769-50-5
Molecular Formula: C24H29FN6O5
Molecular Weight: 500.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dovitinib Lactate is the orally bioavailable lactate salt of a benzimidazole-quinolinone compound with potential antineoplastic activity. Dovitinib strongly binds to fibroblast growth factor receptor 3 (FGFR3) and inhibits its phosphorylation, which may result in the inhibition of tumor cell proliferation and the induction of tumor cell death. In addition, this agent may inhibit other members of the RTK superfamily, including the vascular endothelial growth factor receptor; fibroblast growth factor receptor 1; platelet-derived growth factor receptor type 3; FMS-like tyrosine kinase 3; stem cell factor receptor (c-KIT); and colony-stimulating factor receptor 1; this may result in an additional reduction in cellular proliferation and angiogenesis, and the induction of tumor cell apoptosis. The activation of FGFR3 is associated with cell proliferation and survival in certain cancer cell types.

Regorafenib

  • Compound Description: Regorafenib is a multi-kinase inhibitor that targets various tyrosine kinases involved in angiogenesis, oncogenesis, and tumor microenvironment maintenance. It exhibits inhibitory activity against vascular endothelial growth factor receptors (VEGFRs) 1-3, fibroblast growth factor receptors (FGFRs) 1-2, platelet-derived growth factor receptor (PDGFR), KIT, RET, TIE2, and RAF kinases. []

Erlotinib

  • Compound Description: Erlotinib is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR). It acts by binding to the ATP-binding site of EGFR, thereby inhibiting its tyrosine kinase activity and downstream signaling pathways involved in cell proliferation and survival. []
  • Relevance: While Erlotinib and Dovitinib lactate both function as tyrosine kinase inhibitors, their target selectivity differs. Erlotinib primarily targets EGFR, whereas Dovitinib lactate exhibits broader activity against VEGFRs, FGFRs, PDGFR, and c-KIT. Both compounds have been investigated for their anticancer activity. [, ]

Imatinib

  • Compound Description: Imatinib is a tyrosine kinase inhibitor primarily known for its efficacy in treating chronic myeloid leukemia (CML). It acts by selectively inhibiting the BCR-ABL tyrosine kinase, a constitutively active fusion protein responsible for the uncontrolled proliferation of myeloid cells in CML. []
  • Relevance: Similar to Erlotinib, Imatinib and Dovitinib lactate belong to the tyrosine kinase inhibitor class but target distinct kinases. Imatinib primarily targets BCR-ABL, while Dovitinib lactate exhibits broader activity against VEGFRs, FGFRs, PDGFR, and c-KIT. [, ]

Vatalanib

  • Compound Description: Vatalanib is a potent inhibitor of all three vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) with demonstrated anti-angiogenic activity. []
  • Relevance: Vatalanib and Dovitinib lactate share a common target in VEGFRs, playing a crucial role in angiogenesis. Both compounds have been investigated for their anti-angiogenic potential in different cancer models. [, ]

Sunitinib

  • Compound Description: Sunitinib is a multi-targeted tyrosine kinase inhibitor that acts on VEGFRs 1-3, PDGFRs α and β, KIT, FLT3, and RET. Its anti-angiogenic and anti-tumor effects stem from inhibiting these receptor tyrosine kinases involved in tumor growth, survival, and angiogenesis. []
  • Relevance: Sunitinib and Dovitinib lactate are both multi-kinase inhibitors that target several tyrosine kinases involved in angiogenesis and tumor growth. They share common targets in VEGFRs, PDGFR, and KIT, but their overall target profiles differ slightly. [, ]
Synthesis Analysis

The synthesis of dovitinib lactate involves several steps that typically start with the production of the core benzimidazole-quinolinone structure. The key steps include:

  1. Formation of Benzimidazole and Quinolinone Moieties: The initial step involves the condensation of appropriate precursors to form the benzimidazole and quinolinone components. This often requires specific catalysts and controlled temperatures to ensure high yields.
  2. Lactate Salt Formation: Once the benzimidazole-quinolinone structure is synthesized, it is reacted with lactic acid under controlled conditions to form the lactate salt. This step is crucial for enhancing solubility and stability.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels necessary for pharmaceutical applications.

Technical parameters such as reaction time, temperature, and pH are critical in optimizing yields and ensuring the quality of the final product .

Molecular Structure Analysis

Dovitinib lactate has a complex molecular structure characterized by its benzimidazole-quinolinone backbone. The molecular formula is C24_{24}H29_{29}FN6_6O5_5, with a molecular weight of approximately 465.52 g/mol.

Structural Features:

  • Benzimidazole Ring: This part of the molecule contributes to its ability to interact with various biological targets.
  • Quinolinone Core: Essential for its kinase inhibitory activity.
  • Lactate Group: Enhances solubility and bioavailability.

The three-dimensional conformation of dovitinib lactate allows it to effectively bind to target kinases, which is critical for its mechanism of action .

Chemical Reactions Analysis

Dovitinib lactate participates in several chemical reactions that are relevant to its pharmacological activity:

  1. Kinase Inhibition: Dovitinib lactate inhibits multiple receptor tyrosine kinases, including those involved in pathways like vascular endothelial growth factor signaling, which is crucial for tumor angiogenesis.
  2. DNA Interaction: Studies have shown that dovitinib binds to DNA, influencing topoisomerase II activity, which is vital for DNA replication and repair processes. This interaction can lead to DNA damage in cancer cells, promoting apoptosis .
  3. Metabolism: The compound undergoes metabolic transformations primarily in the liver, where cytochrome P450 enzymes play a significant role in its biotransformation into active metabolites .
Mechanism of Action

Dovitinib lactate exerts its anticancer effects through a multi-targeted approach:

  1. Inhibition of Receptor Tyrosine Kinases: It blocks several kinases involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors and fibroblast growth factor receptors.
  2. Induction of Apoptosis: By inhibiting critical signaling pathways that promote cell survival and proliferation, dovitinib lactate induces apoptosis in cancer cells.
  3. Impact on DNA Repair Mechanisms: The compound interferes with topoisomerase II activity, leading to increased DNA damage and reduced viability of cancer cells .
Physical and Chemical Properties Analysis

Dovitinib lactate exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to the lactate salt form.
  • Stability: Relatively stable under physiological conditions but may be sensitive to light and moisture.
  • pH Sensitivity: Optimal activity may vary with pH changes, affecting its absorption and distribution within biological systems.

These properties contribute significantly to its pharmacokinetics, including absorption rates and bioavailability .

Applications

Dovitinib lactate has several scientific applications:

  1. Cancer Treatment: Primarily investigated for its effectiveness against various cancers, including acute myeloid leukemia, multiple myeloma, liver cancer, and kidney cancer.
  2. Research Tool: Used in preclinical studies to explore kinase inhibition mechanisms and their implications in cancer biology.
  3. Drug Development: Its structural features serve as a template for developing new derivatives with improved efficacy or reduced side effects through medicinal chemistry approaches .
Molecular Mechanisms of Action

Kinase Inhibition Profile and Selectivity Patterns

Dovitinib lactate (CHIR-258, TKI-258) is a multi-targeted tyrosine kinase inhibitor characterized by its quinoline-benzimidazole structure. It exhibits nanomolar potency against key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation [1] [2].

Fibroblast Growth Factor Receptor (FGFR) Isoform Specificity

Dovitinib demonstrates marked isoform selectivity within the FGFR family, with the highest affinity for FGFR1 (IC₅₀ = 8–10 nM) and FGFR3 (IC₅₀ = 3.2–9 nM). In contrast, it shows weaker inhibition of FGFR2 (IC₅₀ = 400 nM) and minimal activity against FGFR4 (IC₅₀ = 3,000 nM) [1] [6]. This selectivity profile positions dovitinib as a targeted therapeutic option for cancers driven by FGFR1/3 dysregulation, such as certain subtypes of multiple myeloma and urothelial carcinoma [1] [2].

Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) Cross-Reactivity

Dovitinib potently inhibits VEGFR isoforms (VEGFR1 IC₅₀ = 3.2 nM; VEGFR2 IC₅₀ = 20 nM; VEGFR3 IC₅₀ = 2.5 nM) and PDGFRβ (IC₅₀ = 4 nM), albeit with reduced activity against PDGFRα (IC₅₀ = 50 nM) [1] [6]. This broad anti-angiogenic activity disrupts tumor vascularization by simultaneously targeting VEGF-driven endothelial cell survival and PDGF-mediated pericyte recruitment [1] [2].

Off-Target Kinase Interactions: FLT3, c-KIT, and RET Inhibition Dynamics

Significant off-target activities include potent inhibition of FLT3 (IC₅₀ = 1 nM), c-KIT (IC₅₀ = 2 nM), and RET (IC₅₀ = 5 nM) [1] [3] [6]. These interactions expand dovitinib’s therapeutic potential to hematological malignancies (e.g., FLT3-mutated AML) and gastrointestinal stromal tumors (c-KIT-driven) but also contribute to a complex pharmacological profile that may influence both efficacy and resistance mechanisms [1] [3].

Table 1: Kinase Inhibition Profile of Dovitinib Lactate

Kinase TargetIC₅₀ (nM)Biological Relevance
FGFR18–10Luminal breast cancer, myeloma
FGFR33.2–9Bladder cancer, myeloma
VEGFR13.2Angiogenesis, metastasis
VEGFR220Primary angiogenesis driver
PDGFRβ4Pericyte recruitment
FLT31Acute myeloid leukemia
c-KIT2Gastrointestinal stromal tumors
RET5Thyroid cancer

Structural Basis of ATP-Binding Site Engagement

The inhibitory activity of dovitinib arises from its competitive binding at the ATP pocket of target kinases, facilitated by specific molecular interactions that confer both potency and selectivity [1].

X-ray Crystallographic Analysis of FGFR1-Dovitinib Complexes

Structural studies (PDB IDs: 5AM6, 5A46) reveal that dovitinib forms three critical hydrogen bonds within the FGFR1 hinge region: (1) Quinoline NH with E562 carbonyl, (2) Quinoline 2-keto group with A564 backbone NH, and (3) Benzimidazole NH with A564 carbonyl [1]. Hydrophobic interactions involve three spine residues (CS6/7/8), shell residues (Sh1/2), and gatekeeper residue V561. Unlike deep-pocket inhibitors (e.g., imatinib), dovitinib occupies only the front pocket without extending beyond the gatekeeper [1] [2].

Conformational Flexibility in DFG-Din Inactive Kinase States

Dovitinib stabilizes the "DFG-Din" inactive conformation, characterized by a folded activation loop and autoinhibitory brake. This binding mode classifies dovitinib as a Type I½B inhibitor, combining features of both Type I (active conformation) and Type II (inactive conformation) inhibitors [1]. The DFG-Din state enables potent inhibition while accommodating structural variations across kinase families [1].

Impact of Gatekeeper Mutations (e.g., V561M) on Binding Affinity

The V561M gatekeeper mutation in FGFR1 enhances hydrophobic interactions between dovitinib and the ATP pocket. Structural analysis (PDB ID: 5AM7) shows that M561 displaces two water molecules and Lys514 from the binding cleft, increasing binding affinity compared to wild-type (V561) [1]. This mutation-dependent enhancement contrasts with inhibitors like erdafitinib, which show reduced efficacy against analogous mutations [1].

Table 2: Structural Features of Dovitinib-Kinase Complexes

PDB IDKinaseBinding FeaturesClassification
5AM6FGFR1 (wild-type)H-bonds: E562, A564 (×2); Hydrophobic: V561, CS6/7/8, Sh1/2Type I½B
5AM7FGFR1 (V561M)Enhanced M561 hydrophobic contact; Lys514 displacementType I½B
4TYIFGFR4DFG-in conformation; H-bonds: Ala553; Hydrophobic: Val550, Val481, Leu619Type I

Properties

CAS Number

915769-50-5

Product Name

Dovitinib lactate

IUPAC Name

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid;hydrate

Molecular Formula

C24H29FN6O5

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C21H21FN6O.C3H6O3.H2O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6;/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6);1H2

InChI Key

QDPVYZNVVQQULH-UHFFFAOYSA-N

SMILES

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N.O

Synonyms

4-amino-5-fluoro-3-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one 2-hydroxypropanoate hydra

Canonical SMILES

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N.O

Isomeric SMILES

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N/C(=C/4\C(=C5C(=NC4=O)C=CC=C5F)N)/N3.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.